Cas no 10553-10-3 (5-methoxy-7-nitro-1H-Indole)
5-methoxy-7-nitro-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 5-methoxy-7-nitro-1H-Indole
- 1H-Indole,5-methoxy-7-nitro-
- 5-Methoxy-7-nitroindole
- 5-methoxy-7-nitro-indole
- 7-Nitro-5-methoxy-indol
- AG-D-19158
- AK139852
- CTK4A3914
- Indole,5-methoxy-7-nitro- (7CI,8CI)
- FT-0739909
- 10553-10-3
- AKOS006330684
- DTXSID50646715
- I11364
- AMY9789
- SCHEMBL18825089
- DB-057889
-
- MDL: MFCD09263237
- Inchi: 1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3
- InChI Key: XNGPVHABLSIDPD-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C2=C(C=CN2)C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 192.05354
- Monoisotopic Mass: 192.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.8Ų
Experimental Properties
- PSA: 68.16
- LogP: 2.60790
5-methoxy-7-nitro-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007723-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$459.55 | 2023-09-04 | |
| Chemenu | CM148302-1g |
5-methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$426 | 2021-08-05 | |
| Chemenu | CM148302-1g |
5-methoxy-7-nitro-1H-indole |
10553-10-3 | 95% | 1g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | Y0997658-5g |
5-Methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2024-08-02 | |
| Ambeed | A214167-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 95+% | 1g |
$492.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632752-1g |
5-Methoxy-7-nitro-1H-indole |
10553-10-3 | 98% | 1g |
¥4968.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y0997658-5g |
5-methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2025-02-20 | |
| eNovation Chemicals LLC | Y0997658-5g |
5-methoxy-7-nitroindole |
10553-10-3 | 95% | 5g |
$1500 | 2025-02-24 |
5-methoxy-7-nitro-1H-Indole Suppliers
5-methoxy-7-nitro-1H-Indole Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 5-methoxy-7-nitro-1H-Indole
5-Methoxy-7-Nitro-1H-Indole: A Comprehensive Overview
5-Methoxy-7-Nitro-1H-Indole, also known by its CAS number 10553-10-3, is a fascinating compound with a unique structure and a wide range of applications in various scientific fields. This compound belongs to the class of indole derivatives, which are known for their significant roles in biochemistry, pharmacology, and materials science. The molecule consists of an indole ring system with two substituents: a methoxy group at the 5-position and a nitro group at the 7-position. These functional groups contribute to its diverse chemical properties and reactivity.
The synthesis of 5-methoxy-7-nitro-1H-indole involves a series of well-established organic chemistry techniques. Typically, the indole ring is formed through the Paal-Knorr synthesis, which involves the cyclization of amino carbonyl compounds. The introduction of the methoxy and nitro groups is achieved through nucleophilic aromatic substitution or electrophilic substitution reactions, depending on the specific conditions and reagents used. The nitro group, being an electron-withdrawing substituent, significantly influences the electronic properties of the indole ring, making it more susceptible to various chemical transformations.
One of the most notable applications of 5-methoxy-7-nitro-1H-indole is in the field of drug discovery. The compound has been extensively studied for its potential as a lead molecule in the development of new pharmaceutical agents. Recent research has focused on its ability to modulate cellular signaling pathways, particularly those involving protein kinases and other enzymes. For instance, studies have shown that this compound exhibits inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development.
In addition to its pharmacological applications, 5-methoxy-7-nitro-1H-indole has also found utility in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron transport layer or as a component in organic semiconductors. The presence of the nitro group enhances its electron-deficient nature, which is advantageous for charge transport in these devices.
The environmental impact of 5-methoxy-7-nitro-1H-indole has also been a topic of recent interest. Studies have investigated its biodegradation patterns and toxicity profiles under various environmental conditions. Understanding these aspects is crucial for ensuring the safe handling and disposal of this compound in industrial settings.
In conclusion, 5-methoxy-7-nitro-1H-indole, with its CAS number 10553-10-3, is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and environmental studies. As research continues to uncover new applications and insights into this compound's properties, it is likely to play an even more prominent role in future scientific advancements.
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